N-(2-CYANOPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-13-15-3-1-2-4-17(15)20-18(22)14-5-7-16(8-6-14)26(23,24)21-9-11-25-12-10-21/h1-8H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUQHPTWZOIMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves a multi-step process:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions.
Addition of the Cyano Group: The cyano group is introduced using cyanation reactions, often involving reagents like sodium cyanide or copper(I) cyanide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANOPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-CYANOPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE belongs to a class of compounds that exhibit diverse biological activities. The morpholine ring structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Neuropharmacology
Morpholine derivatives have been extensively studied for their role in central nervous system (CNS) disorders. Research indicates that compounds containing morpholine can modulate neurotransmitter receptors, which are crucial for treating conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease . The structural features of morpholine allow for effective binding to these receptors, enhancing the pharmacological profiles of drugs aimed at CNS disorders.
Key Findings:
- Morpholine derivatives demonstrate improved bioavailability and metabolic stability.
- They can inhibit enzymes associated with neurodegenerative diseases, providing a pathway for developing new therapeutics.
Anticancer Activity
Several studies have highlighted the anticancer potential of morpholine-containing compounds. This compound may act as an inhibitor of specific cancer-related enzymes or pathways, making it a candidate for further investigation in oncology .
Case Study Example:
- A study investigated the activity of morpholine derivatives against human lung cancer cell lines (A549), demonstrating significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest.
Pharmacological Applications
The compound has shown promise in various pharmacological applications due to its unique chemical structure.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in disease processes. For instance, it could potentially target proteases or kinases that play critical roles in cancer progression or viral replication .
Comparison Table: Enzyme Inhibition Potential
| Compound Name | Target Enzyme | Activity Level |
|---|---|---|
| This compound | BACE-1 (Alzheimer's Disease) | Moderate |
| Aprepitant | NK1 Receptor | High |
| Other Morpholine Derivatives | Various | Variable |
Mechanism of Action
The mechanism of action of N-(2-CYANOPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Activities of Analogous Compounds
The following table summarizes critical parameters of N-(2-cyanophenyl)-4-(morpholine-4-sulfonyl)benzamide and related benzamide derivatives:
Analysis of Substituent Effects
Antioxidant Activity
- Hydroxyl and Methoxy Groups : Compounds A8 (4-hydroxyphenyl) and H10 (4-methoxyphenyl) demonstrated high antioxidant activity (86.6–87.7% inhibition), attributed to electron-donating substituents enhancing radical scavenging .
- Morpholine vs. Piperidine : In thiourea derivatives, B4 (morpholine) showed superior activity (86.7% inhibition) compared to B3 (piperidine, 84.4%), suggesting morpholine’s oxygen atom may improve hydrogen-bonding interactions .
Structural Modifications
- Morpholine-4-Sulfonyl Group : The target compound and ’s dichloro analog share this group, which likely enhances solubility and target binding through sulfonyl oxygen interactions. ’s compound incorporates a tetrahydrobenzothiophene ring, increasing steric bulk and lipophilicity .
- Cyanophenyl vs. Chlorophenyl: The target’s 2-cyanophenyl group (electron-withdrawing) contrasts with ’s dichloro substituents. Cyano groups may reduce metabolic degradation compared to halogens, though this requires validation .
Sulfamoyl and Heterocyclic Motifs
Research Findings and Implications
Physicochemical and Pharmacokinetic Trends
- Molecular Weight : The target compound (inferred ~378 Da) falls within the range of orally bioavailable drugs, similar to ’s analog (390 Da). Higher weights (e.g., 533 Da in ) may limit permeability .
Biological Activity
Overview
N-(2-Cyanophenyl)-4-(morpholine-4-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 302.39 g/mol
This compound is thought to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of inhibiting histone deacetylases (HDACs), which are implicated in cancer progression.
- Cell Signaling Modulation : The compound may influence various signaling pathways by modulating receptor activity or altering gene expression profiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.
HDAC Inhibition
Inhibition of HDACs is a promising mechanism for cancer treatment. This compound has been shown to selectively inhibit HDAC3 with an IC50 value comparable to established inhibitors:
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| N-(2-Cyanophenyl)-4-(... | 95.48 | HDAC3 |
| SAHA | 17.25 | HDAC1, 2, 3 |
This selectivity indicates potential for reduced side effects compared to non-selective HDAC inhibitors.
Case Studies
- In Vivo Efficacy : A xenograft model study demonstrated that treatment with this compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, suggesting significant antitumor activity in a live model system.
- Combination Therapy : Studies indicated that combining this compound with other chemotherapeutics enhanced anticancer effects, particularly when used alongside taxol and camptothecin, highlighting its potential role in combination therapies for enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-cyanophenyl)-4-(morpholine-4-sulfonyl)benzamide, and what critical reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and amidation steps. For example, sulfonylation of 4-chlorobenzoic acid derivatives with morpholine sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) forms the sulfonyl intermediate. Subsequent coupling with 2-cyanophenylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt) yields the target compound. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and characterization by H/C NMR and HPLC-MS are critical for validation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography for solid-state conformation (e.g., piperazine/morpholine ring geometry).
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >250°C).
- LogP determination via reverse-phase HPLC to evaluate lipophilicity, which impacts membrane permeability .
- Solubility profiling in DMSO, PBS, and simulated biological fluids (e.g., SIF/SGF) for in vitro assay compatibility .
Q. What analytical methods ensure purity and stability during storage?
- Methodological Answer :
- HPLC-UV/ELSD with C18 columns (acetonitrile/water + 0.1% TFA) monitors degradation products.
- Accelerated stability studies (40°C/75% RH for 4 weeks) assess hydrolytic/oxidative susceptibility. Lyophilization or storage under inert gas (argon) in amber vials at -20°C is recommended .
Advanced Research Questions
Q. What in vitro pharmacological models are suitable for evaluating kinase inhibition or target engagement?
- Methodological Answer :
- Kinase inhibition assays : Use recombinant kinase domains (e.g., JAK2, ALK) with ATP-competitive FRET or radiometric assays (IC determination).
- Cellular models : Primary human PBMCs or cancer cell lines (e.g., HEL for JAK2-driven erythroleukemia) treated with the compound (1–10 µM) to assess STAT phosphorylation via Western blot .
Q. How can contradictory data on toxicity profiles be resolved in preclinical studies?
- Methodological Answer :
- Dose-range finding : Conduct acute toxicity (OECD 423) in rodents with histopathology (liver/kidney).
- Metabolite identification : LC-HRMS to detect reactive intermediates (e.g., cyanophenyl-derived metabolites).
- Species-specific differences : Compare cytotoxicity in human vs. rodent hepatocytes (e.g., HepG2 vs. primary rat hepatocytes) to address interspecies variability .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl on morpholine) to enhance oral bioavailability.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to prolong half-life and reduce CYP-mediated clearance.
- Plasma protein binding assays (equilibrium dialysis) guide dose adjustments to maintain free drug levels above target IC .
Q. How does the morpholine-sulfonyl moiety influence target selectivity versus off-target effects?
- Methodological Answer :
- Molecular docking : Simulate binding to homology models of kinases (e.g., JAK2 vs. ABL1) using Schrödinger Suite.
- Alanine scanning mutagenesis : Identify critical residues in ATP-binding pockets that interact with the sulfonyl group.
- Off-target profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
